molecular formula C15H9Cl2NO B14313229 Benzeneacetonitrile, alpha-(dichloromethylene)-3-phenoxy- CAS No. 110457-97-1

Benzeneacetonitrile, alpha-(dichloromethylene)-3-phenoxy-

Cat. No.: B14313229
CAS No.: 110457-97-1
M. Wt: 290.1 g/mol
InChI Key: QUSOURBRLINNNM-UHFFFAOYSA-N
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Description

alpha-(dichloromethylene)-3-phenoxybenzeneacetonitrile , has the chemical formula C₁₄H₁₁N and a molecular weight of 193.24 g/mol . It is an aromatic compound with an α-phenyl group attached to an acetonitrile functional group. The IUPAC name for this compound is (α-phenylbenzyl) cyanide .

Preparation Methods

There are several synthetic routes to produce benzeneacetonitrile:

    Friedel-Crafts Acylation: Benzene reacts with chloroacetonitrile in the presence of Lewis acid catalysts (such as aluminum chloride) to yield benzeneacetonitrile.

    Cyanation of Phenylacetic Acid Derivatives: Phenylacetic acid derivatives can be cyanated using reagents like sodium cyanide or copper(I) cyanide.

    Industrial Production: Benzeneacetonitrile is industrially synthesized through the above methods, with optimization for yield and efficiency.

Chemical Reactions Analysis

Benzeneacetonitrile undergoes various reactions:

    Hydrolysis: Treatment with aqueous acid or base results in hydrolysis of the nitrile group to form the corresponding carboxylic acid or amide.

    Reduction: Catalytic hydrogenation converts the nitrile group to the corresponding primary amine.

    Substitution Reactions: Benzeneacetonitrile can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration) due to its aromatic ring.

Major products include the corresponding carboxylic acid, amide, or substituted derivatives.

Scientific Research Applications

Benzeneacetonitrile finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated as a potential bioactive compound.

    Medicine: Explored for its pharmacological properties.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which benzeneacetonitrile exerts its effects depends on its specific application. It may interact with cellular targets, signaling pathways, or enzymes relevant to its biological activity.

Comparison with Similar Compounds

While benzeneacetonitrile is unique due to its specific substituents, similar compounds include other acetonitriles, such as benzyl cyanide (C₇H₅CH₂CN) and α-oxobenzeneacetonitrile (C₈H₅NO). These compounds share structural similarities but differ in functional groups and reactivity .

Properties

CAS No.

110457-97-1

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

3,3-dichloro-2-(3-phenoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C15H9Cl2NO/c16-15(17)14(10-18)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9H

InChI Key

QUSOURBRLINNNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=C(Cl)Cl)C#N

Origin of Product

United States

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